molecular formula C19H14BrN3O5S B2620598 methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-89-3

methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2620598
CAS No.: 865197-89-3
M. Wt: 476.3
InChI Key: QNTDOUSRZDUIJZ-DYBBPNSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a chemically complex compound with a range of properties and applications. As a derivative of benzo[d]thiazole, this compound's structure includes a mix of bromine, nitrophenyl, and acrylonitrile groups. Such compounds often find applications in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions:

  • Initial Formation: : The initial step might involve the synthesis of the benzo[d]thiazole core through a cyclization reaction.

  • Bromination: : Introduction of a bromine atom usually occurs through electrophilic aromatic substitution.

  • Nitrophenyl Introduction: : The nitrophenyl group can be added via nitration reactions.

  • Acryloyl Addition: : Incorporating the acrylate moiety often requires Michael addition or other addition reactions.

Reaction conditions may vary but commonly include the use of organic solvents, specific temperatures, and catalysts to facilitate the steps.

Industrial Production Methods

Industrially, the compound may be produced via a streamlined synthesis protocol to maximize yield and purity. Large-scale synthesis typically employs continuous-flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several reactions such as:

  • Oxidation: : The nitrophenyl group makes it prone to oxidative transformations.

  • Reduction: : Reduction reactions can be used to convert nitro groups to amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions might modify the aromatic system or other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium, sodium borohydride.

  • Catalysts: : Palladium, platinum, and various acidic or basic catalysts.

Major Products

  • Oxidation: : Conversion of nitrophenyl to nitroso or nitro alcohols.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has a broad spectrum of research applications:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential as a biochemical probe.

  • Medicine: : Investigated for its potential therapeutic properties, especially in anti-cancer research.

  • Industry: : Utilized in the development of new materials with specialized properties.

Mechanism of Action

This compound's biological activity typically involves:

  • Molecular Targets: : May interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Potential involvement in pathways related to oxidative stress or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((Z)-6-bromo-2-imino)benzo[d]thiazol-3(2H)-yl)acetate: : Lacks the nitrophenyl and acrylate groups.

  • 6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazole: : Missing the ester functionality.

Uniqueness

  • Unique Structural Features: : The combination of bromine, nitrophenyl, and acrylonitrile groups.

  • Distinct Chemical Behavior: : Exhibits unique reactivity patterns due to its structure, leading to diverse and valuable applications.

That should cover the compound quite comprehensively! Any more deep dives, or shall we move on to something else?

Properties

IUPAC Name

methyl 2-[6-bromo-2-[(E)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S/c1-28-18(25)11-22-15-7-6-13(20)10-16(15)29-19(22)21-17(24)8-5-12-3-2-4-14(9-12)23(26)27/h2-10H,11H2,1H3/b8-5+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTDOUSRZDUIJZ-GIOAMXNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.